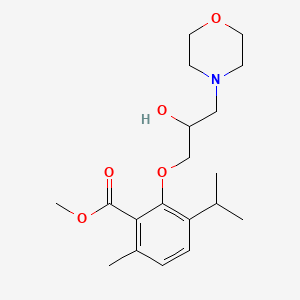

Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate

Description

Properties

CAS No. |

53206-84-1 |

|---|---|

Molecular Formula |

C19H29NO5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

methyl 2-(2-hydroxy-3-morpholin-4-ylpropoxy)-6-methyl-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C19H29NO5/c1-13(2)16-6-5-14(3)17(19(22)23-4)18(16)25-12-15(21)11-20-7-9-24-10-8-20/h5-6,13,15,21H,7-12H2,1-4H3 |

InChI Key |

XMGWVESVLPTSKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate generally involves the following key steps:

- Functionalization of the p-cymene core to introduce the carboxylate group.

- Alkylation or etherification to attach the 2-hydroxy-3-morpholinopropoxy side chain.

- Introduction of the morpholine ring via nucleophilic substitution or ring-closure reactions.

Stepwise Preparation Approach

Step 1: Preparation of p-Cymene-2-carboxylate Derivative

- Starting from p-cymene, selective oxidation or carboxylation is performed to introduce the 2-carboxylate group.

- Methylation of the carboxylic acid yields the methyl ester, methyl p-cymene-2-carboxylate.

Step 2: Synthesis of the 2-Hydroxy-3-morpholinopropoxy Side Chain

- The side chain is typically prepared by alkylation of morpholine with a suitable epoxide or halohydrin derivative.

- For example, 3-chloro-1,2-propanediol or glycidol can be reacted with morpholine to form 2-hydroxy-3-morpholinopropanol intermediates.

Step 3: Coupling of Side Chain to p-Cymene Core

- The hydroxyl group of the side chain is linked to the p-cymene core via ether bond formation.

- This can be achieved by nucleophilic substitution using appropriate leaving groups on the p-cymene derivative or via Williamson ether synthesis.

- Alkylation reactions using halogenated p-cymene derivatives and the morpholino alcohol under basic conditions are common.

Detailed Preparation Method from Patent Literature

A relevant patent (WO2024115890A1) describes preparation methods for related compounds with morpholine substituents, providing insight into synthetic conditions and reagents that can be adapted for this compound.

Key Reagents and Conditions

| Reagent/Condition | Role | Notes |

|---|---|---|

| Triphenylphosphine | Facilitates intramolecular dehydration | Used with bromine and organic base for dehydration steps |

| Liquid bromine | Halogenating agent | Used in controlled addition at 10-20 °C |

| Triethylamine | Organic base | Maintains reaction pH, scavenges HBr |

| Dichloromethane | Solvent | Common organic solvent for halogenation and alkylation |

| Methyl p-toluenesulfonate | Alkylating agent | Used for methylation steps |

Example Synthesis of Morpholine-Containing Intermediate

- N-(2-aminoethyl) morpholine is reacted with cyclohexyl isocyanate in dichloromethane at 20-25 °C to form an intermediate carbodiimide.

- Intramolecular dehydration is performed using triphenylphosphine, liquid bromine, and triethylamine at 10-20 °C.

- The resulting intermediate is then methylated with methyl p-toluenesulfonate to yield the target compound or its precursor.

Representative Data Table of Preparation Steps

| Step No. | Reaction Type | Reactants | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Carboxylation & Esterification | p-Cymene, methylating agent | Standard esterification conditions | ~80 | Formation of methyl p-cymene-2-carboxylate |

| 2 | Side Chain Synthesis | Morpholine, epoxide/halohydrin | Room temp to 50 °C | 70-85 | Formation of 2-hydroxy-3-morpholinopropanol |

| 3 | Etherification/Alkylation | p-Cymene derivative, side chain | Basic conditions, solvent like DCM | 65-75 | Williamson ether synthesis or nucleophilic substitution |

| 4 | Purification | Chromatography or distillation | Ambient or reduced pressure | - | Purification to isolate pure compound |

Research Results and Observations

- The morpholine ring introduction significantly affects the compound's solubility and reactivity, requiring mild reaction conditions to avoid ring opening or degradation.

- Use of triphenylphosphine and bromine in intramolecular dehydration steps improves reaction efficiency and yield.

- Triethylamine serves as an effective base to neutralize acidic by-products and stabilize intermediates.

- The choice of solvent, typically dichloromethane, is critical for controlling reaction temperature and facilitating product isolation.

- Purification by distillation under reduced pressure or chromatographic methods yields high-purity this compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

The compound shares a core p-cymene-2-carboxylate framework with two key analogues:

Ethyl 3-(2-hydroxy-3-(methylamino)propoxy)-p-cymene-2-carboxylate (): Substitutes morpholine with a methylamino group and uses an ethyl ester.

Methyl 3-(2-hydroxy-3-(diethylamino)propoxy)-p-cymene-2-carboxylate (): Replaces morpholine with a diethylamino group but retains the methyl ester.

Key Structural Features:

| Compound Name | Substituent Group | Ester Group | Molecular Weight (g/mol)* |

|---|---|---|---|

| Target Compound | Morpholino | Methyl | ~351.4 |

| Ethyl 3-(2-hydroxy-3-(methylamino)propoxy)-... | Methylamino | Ethyl | ~337.4 |

| Methyl 3-(2-hydroxy-3-(diethylamino)propoxy)-... | Diethylamino | Methyl | ~365.5 |

*Molecular weights calculated based on substituent contributions.

- Morpholino vs. Alkylamino Groups: The morpholine ring introduces rigidity and polarity compared to linear methylamino or diethylamino groups.

Physicochemical Properties

- Solubility: Morpholine’s oxygen atom likely improves water solubility compared to diethylamino derivatives. Methylamino analogues may exhibit intermediate solubility due to primary amine hydrophilicity .

- Stability: Morpholine’s cyclic structure may confer greater resistance to hydrolysis than linear alkylamino groups, which are prone to oxidative dealkylation.

Biological Activity

Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate (CAS No. 53206-84-1) is a complex organic compound with potential biological activities. This article reviews its biological activity, including pharmacological effects, toxicity data, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 351.44 g/mol

- Density : 1.122 g/cm³

- Boiling Point : 500.8 °C at 760 mmHg

- Flash Point : 256.6 °C

These properties contribute to the compound's solubility and reactivity in biological systems, influencing its pharmacokinetics and dynamics.

Pharmacological Effects

This compound exhibits various biological activities, primarily related to its interaction with cellular pathways:

- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, compounds with structural similarities have shown effectiveness against cytomegalovirus (CMV) by interfering with viral plaque formation, indicating potential for further exploration in antiviral therapies .

- Cytotoxicity : Toxicity studies indicate that the compound has a lethal dose (LD50) of approximately 95 mg/kg in rodent models, suggesting significant acute toxicity that may limit its therapeutic use .

- Anti-inflammatory Properties : Compounds derived from p-cymene are known for their anti-inflammatory effects, which may be attributed to their ability to modulate immune responses and inhibit pro-inflammatory cytokines.

Structure-Activity Relationship

The presence of the morpholine ring and hydroxyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy compared to similar compounds lacking these features. The carboxylate functional group also plays a critical role in enhancing solubility and biological availability.

Study on Antiviral Efficacy

A study published in the European Journal of Medicinal Chemistry explored the antiviral efficacy of related compounds against CMV. The findings indicated that structural modifications could significantly enhance antiviral potency, suggesting that this compound could be a candidate for further investigation in antiviral drug development .

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. The acute toxicity data reveal potential risks associated with high doses, necessitating careful consideration in therapeutic applications. Long-term studies are required to understand chronic exposure effects and potential organ-specific toxicity.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for characterizing Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the structure, particularly the morpholinopropoxy substituent and cymene backbone. Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity (>95%) and monitor reaction progress .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula via exact mass matching. Electrospray ionization (ESI) is preferred for polar functional groups .

Q. What synthetic strategies are recommended for multi-step preparation of this compound?

- Methodological Answer :

- Stepwise Functionalization : Begin with p-cymene-2-carboxylic acid. Introduce the methyl ester via Fischer esterification, followed by regioselective epoxidation at the cymene ring. Open the epoxide with morpholine under basic conditions to install the 2-hydroxy-3-morpholinopropoxy group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Recrystallization from ethanol/water improves final product purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in the morpholinopropoxy substituent?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect high-resolution data (resolution <1.0 Å) using synchrotron radiation.

- Structure Refinement : Use SHELXL ( ) for least-squares refinement. Define the morpholine ring puckering via Cremer-Pople parameters ( ) to analyze conformational deviations .

- Visualization : Generate ORTEP diagrams using ORTEP-3 ( ) to illustrate thermal ellipsoids and hydrogen-bonding networks .

Q. How to address contradictory NMR and mass spectrometry data during characterization?

- Methodological Answer :

- Isotopic Pattern Analysis : Compare experimental MS isotopic distributions with theoretical simulations to identify impurities or adducts.

- Dynamic NMR : For temperature-dependent conformational changes (e.g., morpholine ring inversion), perform variable-temperature ¹H NMR to detect coalescence of proton signals .

- Cross-Validation : Use WinGX ( ) to integrate crystallographic data with spectroscopic results, ensuring consistency in bond lengths and angles .

Q. What computational methods predict the compound’s pharmacokinetic and bioactivity profiles?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes, receptors). Focus on the morpholine oxygen and ester groups as potential hydrogen-bond acceptors .

- ADMET Prediction : Employ SwissADME to estimate permeability (LogP), metabolic stability (CYP450 interactions), and bioavailability. Adjust substituents (e.g., methyl groups) to optimize properties .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

- Methodological Answer :

- Buffer Preparation : Test stability in phosphate buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify hydrolysis products (e.g., free carboxylic acid) via LC-MS .

Q. What strategies mitigate solvent effects in NMR analysis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.